molecular formula C18H16F3N5O2S B2382665 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline CAS No. 2097919-32-7

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline

Cat. No. B2382665
CAS RN: 2097919-32-7
M. Wt: 423.41
InChI Key: HPHOATFHGAHWMT-UHFFFAOYSA-N
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Description

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Anticorrosive Properties

Quinoline and its derivatives, including those similar to the mentioned compound, have been widely recognized for their anticorrosive properties. These derivatives show effective protection against metallic corrosion, primarily because of their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting materials from corrosion, particularly in challenging industrial environments (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optical Sensors

Pyrimidine derivatives, a core component of the discussed compound, are utilized in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This property makes them suitable for use as exquisite sensing materials, demonstrating a broad range of biological and medicinal applications. Their versatility in sensing applications highlights the innovative ways these compounds can be integrated into technological advancements (Gitanjali Jindal, N. Kaur, 2021).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the chemical structure of the subject compound, have found significant application in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, contribute to the development of novel optoelectronic materials. They are particularly important for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This showcases the compound's potential in enhancing the performance and efficiency of electronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have been explored for their anti-colorectal cancer efficacy, demonstrating significant potential in this area. These compounds, through modification of the quinazoline structure, have shown to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This research opens avenues for the development of new therapeutic agents targeting colorectal cancer (N. Moorthy, Madan Singh, Vivek Chandraker, C. Karthikeyan, 2023).

Synthesis of Bioactive Sulfonamides

The therapeutic potential of quinoxalines, including those with sulfonamide groups, has been significantly enhanced due to their wide range of pharmacological activities. The synthesis of quinoxaline sulfonamide derivatives has been linked to a variety of biomedical activities, such as antibacterial, antifungal, and anti-tumor actions. This highlights the compound's versatility and potential in contributing to the development of new medications addressing a broad spectrum of diseases (Ali Irfan, Sajjad Ahmad, S. Hussain, Fozia Batool, H. Riaz, Rehman Zafar, Katarzyna Kotwica-Mojzych, M. Mojzych, 2021).

properties

IUPAC Name

8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-11-16(24-12-23-15)25-7-9-26(10-8-25)29(27,28)14-5-1-3-13-4-2-6-22-17(13)14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOATFHGAHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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